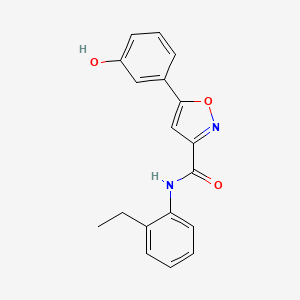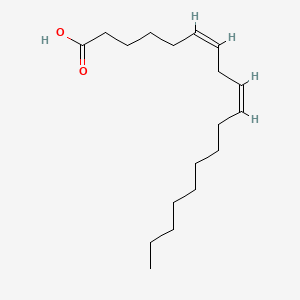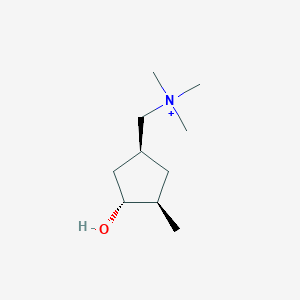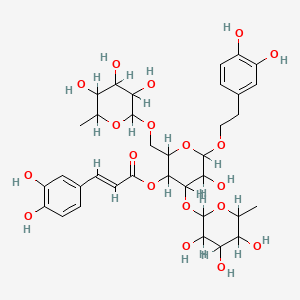
POLIUMOSIDE
Vue d'ensemble
Description
Poliumoside is an oligosaccharide.
This compound is a natural product found in Barleria lupulina, Orobanche caryophyllacea, and other organisms with data available.
Applications De Recherche Scientifique
Pharmacocinétique et métabolisme
Le Poliumoside a fait l'objet d'études pharmacocinétiques pour comprendre son comportement au sein des systèmes biologiques. Les recherches ont montré qu'après administration orale, le this compound présente une absorption rapide avec un temps de concentration maximale (Tmax) inférieur à 30 minutes. Cependant, il présente une faible biodisponibilité, ce qui est un facteur crucial à prendre en compte dans le développement des médicaments .
Gestion de l'hémostase
Traditionnellement utilisé en médecine chinoise, le this compound est reconnu pour son rôle dans la gestion de l'hémostase. Il est le principal constituant actif de Callicarpa kwangtungensis Chun, qui est utilisé dans la production de médicaments brevetés pour le traitement des maladies gynécologiques .
Inhibition de la réductase de l'aldose
Le this compound agit comme un inhibiteur de la réductase de l'aldose, une enzyme impliquée dans les complications diabétiques. Il a montré un potentiel dans la prévention de la formation de produits finaux de glycation avancée (AGE), ce qui est important dans la gestion du diabète. Les valeurs de CI50 pour la formation d'AGE et l'inhibition de la réductase de l'aldose dans le cristallin de rat sont respectivement de 19,69 et 8,47 μM .
Activité anti-inflammatoire et antioxydante
Le composé présente des propriétés anti-inflammatoires et antioxydantes. Il a été constaté qu'il inhibait la libération de cytokines pro-inflammatoires et réduisait le stress oxydatif dans divers modèles, ce qui pourrait être bénéfique dans le traitement des maladies inflammatoires chroniques .
Traitement de l'ostéoporose
Le this compound a été étudié pour ses effets sur l'ostéoporose liée au diabète de type 2. Il supprime la ferroptose, une forme de mort cellulaire associée au stress oxydatif, via l'activation de la voie Nrf2/GPX4. Cela suggère son potentiel en tant qu'agent thérapeutique pour l'ostéoporose liée au diabète .
Chimie analytique
En chimie analytique, le this compound est quantifié à l'aide de la chromatographie liquide ultra-performante couplée à la spectrométrie de masse à temps de vol quadripolaire (UPLC/Q-TOF-MS). Cette méthode est essentielle pour déterminer la présence et la concentration du this compound dans les échantillons biologiques, ce qui est essentiel à la fois pour les études pharmacocinétiques et le contrôle qualité dans la production de médicaments à base de plantes .
Santé vasculaire
Des recherches menées sur des modèles de poissons zèbres indiquent que le this compound pourrait avoir des applications dans le maintien de la santé vasculaire. Il a été démontré qu'il inhibait la dilatation vasculaire, suggérant un rôle potentiel dans la gestion de conditions telles que les varices ou les hémorroïdes .
Protection cellulaire
Le this compound contribue aux mécanismes de protection cellulaire. Sa capacité à inhiber la formation d'AGE et l'activité de la réductase de l'aldose peut protéger les cellules de la glycation et des dommages oxydatifs, ce qui est crucial dans la prévention des complications de maladies chroniques telles que le diabète .
Mécanisme D'action
Target of Action
Poliumoside primarily targets the Nrf2/GPX4 pathway . This pathway plays a crucial role in cellular defense against oxidative stress and inflammation .
Mode of Action
This compound interacts with its targets by activating the Nrf2/GPX4 pathway . This activation leads to the suppression of ferroptosis, a form of regulated cell death that is iron-dependent .
Biochemical Pathways
The activation of the Nrf2/GPX4 pathway by this compound affects several downstream effects. It leads to an increase in glutathione (GSH) levels, a decrease in malondialdehyde (MDA) levels, reduction in lipid peroxidation, and a decrease in mitochondrial reactive oxygen species (ROS) levels .
Pharmacokinetics
The pharmacokinetics of this compound reveal that it is rapidly absorbed (Tmax ≤ 30 min), but it has poor bioavailability after oral administration. The absolute bioavailability was found to be only 0.69% .
Result of Action
The activation of the Nrf2/GPX4 pathway by this compound results in the suppression of ferroptosis, leading to the prevention of type 2 diabetes-related osteoporosis (T2DOP) . This is evidenced by an increase in bone density, enhanced GPX4 markers, and reduced ROS in the distal femur region .
Action Environment
The action of this compound is influenced by the environment in which it operates. For instance, in a high-glucose and high-fat (HGHF) environment, which simulates the diabetic condition, this compound was found to be effective in combating HGHF-induced bone degradation and ferroptosis .
Safety and Hazards
Poliumoside is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Protective measures such as wearing a NIOSH/MSHA-approved respirator, chemical-resistant rubber gloves, and chemical safety goggles are recommended when handling this compound .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Poliumoside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects . Additionally, it interacts with proteins involved in inflammatory responses, modulating their activity to reduce inflammation . These interactions highlight the compound’s potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to reduced oxidative damage and inflammation . Furthermore, this compound has been shown to promote cell survival and proliferation in certain cell types, making it a potential candidate for regenerative medicine .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, to modulate their activity . For example, this compound inhibits the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, it can activate or inhibit signaling pathways that regulate gene expression, leading to changes in cellular function . These molecular interactions underscore the compound’s multifaceted biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can exert sustained effects on cellular function, including prolonged antioxidant and anti-inflammatory activities . These findings suggest that this compound may have potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, the compound can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and inflammation . For instance, this compound can modulate the activity of enzymes involved in the production and scavenging of reactive oxygen species, thereby influencing metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound can accumulate in certain compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects . These distribution patterns are essential for understanding the compound’s cellular and tissue-specific activities.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can modulate mitochondrial function and reduce oxidative stress . Understanding these localization patterns is crucial for elucidating the compound’s precise mechanisms of action.
Propriétés
IUPAC Name |
[6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O19/c1-14-24(41)26(43)28(45)33(50-14)49-13-22-31(53-23(40)8-5-16-3-6-18(36)20(38)11-16)32(54-35-29(46)27(44)25(42)15(2)51-35)30(47)34(52-22)48-10-9-17-4-7-19(37)21(39)12-17/h3-8,11-12,14-15,22,24-39,41-47H,9-10,13H2,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWRMAOPKNYHMZ-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)C)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94079-81-9 | |
| Record name | Poliumoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094079819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetyl]amino]benzoic acid](/img/structure/B1235160.png)
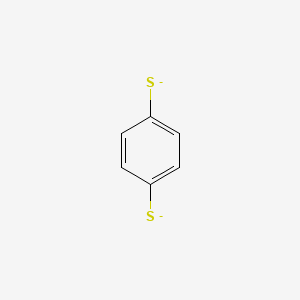


![N-(2-methylcyclohexyl)-5-phenyl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1235165.png)
![2-[[3-[2-(diethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1235166.png)

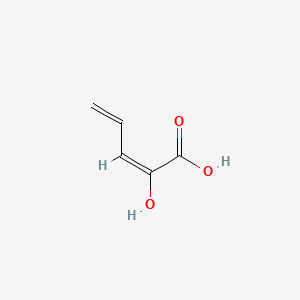

![4-[[[3-(2-Fluorophenyl)-1-methyl-5-thieno[2,3-c]pyrazolyl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235176.png)
